N-cyclohexyl-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarboxamide
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Overview
Description
N~1~-CYCLOHEXYL-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a triethoxybenzoyl moiety, and a hydrazinecarboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-CYCLOHEXYL-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the triethoxybenzoyl precursor. This precursor is then reacted with cyclohexyl hydrazinecarboxamide under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-CYCLOHEXYL-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N~1~-CYCLOHEXYL-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-CYCLOHEXYL-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazinecarboxamide derivatives and triethoxybenzoyl-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
N~1~-CYCLOHEXYL-2-(3,4,5-TRIETHOXYBENZOYL)-1-HYDRAZINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H31N3O5 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-cyclohexyl-3-[(3,4,5-triethoxybenzoyl)amino]urea |
InChI |
InChI=1S/C20H31N3O5/c1-4-26-16-12-14(13-17(27-5-2)18(16)28-6-3)19(24)22-23-20(25)21-15-10-8-7-9-11-15/h12-13,15H,4-11H2,1-3H3,(H,22,24)(H2,21,23,25) |
InChI Key |
SYPHOLPIXDNMDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NNC(=O)NC2CCCCC2 |
Origin of Product |
United States |
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